molecular formula C23H17N3O B14163198 2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- CAS No. 4053-46-7

2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl-

Cat. No.: B14163198
CAS No.: 4053-46-7
M. Wt: 351.4 g/mol
InChI Key: HDBNACUXCQVKEU-UHFFFAOYSA-N
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Description

2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- is a chemical compound with the molecular formula C22H16N4O It is known for its unique structure, which includes an isoquinoline ring, a carboxamide group, and a cyano group attached to a diphenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- typically involves the reaction of isoquinoline derivatives with diphenylamine and cyanogen bromide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. The cyano group and diphenylamine moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyano-N,N-diphenyl-2(1H)-phthalazinecarboxamide
  • 1-Cyano-N,N-diphenylformamidine
  • 2(1H)-Phthalazinecarboxamide, 1-cyano-N,N-diphenyl-

Uniqueness

2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- is unique due to its isoquinoline ring structure, which distinguishes it from other similar compounds.

Properties

CAS No.

4053-46-7

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

1-cyano-N,N-diphenyl-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C23H17N3O/c24-17-22-21-14-8-7-9-18(21)15-16-25(22)23(27)26(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,22H

InChI Key

HDBNACUXCQVKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CC4=CC=CC=C4C3C#N

Origin of Product

United States

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